8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15353763
InChI: InChI=1S/C26H29FN6O2/c1-18-7-6-8-19(15-18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-11-13-32(14-12-31)21-10-5-4-9-20(21)27/h4-10,15H,11-14,16-17H2,1-3H3
SMILES:
Molecular Formula: C26H29FN6O2
Molecular Weight: 476.5 g/mol

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

CAS No.:

Cat. No.: VC15353763

Molecular Formula: C26H29FN6O2

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione -

Specification

Molecular Formula C26H29FN6O2
Molecular Weight 476.5 g/mol
IUPAC Name 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Standard InChI InChI=1S/C26H29FN6O2/c1-18-7-6-8-19(15-18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-11-13-32(14-12-31)21-10-5-4-9-20(21)27/h4-10,15H,11-14,16-17H2,1-3H3
Standard InChI Key IQZKHIJETSKYTJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=CC=C5F

Introduction

The compound 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is a complex organic molecule belonging to the purine derivative class. It features a unique combination of functional groups, including a piperazine ring substituted with a 2-fluorophenyl group and a purine core modified with a 3-methylphenylmethyl group. This structural complexity suggests potential pharmacological activity, particularly in the modulation of biological systems.

Synthesis Methods

The synthesis of 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione likely involves multi-step organic synthesis techniques. Common approaches may include:

  • Step 1: Formation of the purine core.

  • Step 2: Introduction of the piperazine ring and its substitution with a 2-fluorophenyl group.

  • Step 3: Attachment of the 3-methylphenylmethyl group to the purine core.

These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Biological Activity and Potential Applications

While specific biological activity data for 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is limited, compounds with similar structures have shown potential as pharmacological agents. The presence of a piperazine ring and fluorophenyl group often suggests activity in neurotransmitter modulation or other biological pathways.

Potential Applications

  • Pharmacological Agents: Potential use in developing drugs targeting specific biological pathways.

  • Research Tool: Useful in studying biological systems due to its unique structural features.

Research Findings and Future Directions

Experimental studies are essential to elucidate the exact biological mechanisms and therapeutic potentials of this compound. Techniques such as enzyme assays, cell culture studies, and in vivo experiments would provide valuable insights into its activity and safety profile.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular WeightPotential Biological Activity
7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dioneC24H25FN6O4480.5 g/molAnti-HIV, other therapeutic uses
2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamideC19H22FN7O3415.4 g/molPotential pharmacological agent
8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dioneC26H29FN6O2Approximately 480 g/molPotential pharmacological agent

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